molecular formula C8H12N2O5 B1304420 Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate CAS No. 446276-12-6

Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate

Cat. No.: B1304420
CAS No.: 446276-12-6
M. Wt: 216.19 g/mol
InChI Key: OSFQPGHNHVDYKE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate is a heterocyclic compound that features an isoxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxyethoxy groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate typically involves the reaction of ethyl 3-amino-4-isoxazolecarboxylate with ethylene glycol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyethoxy group is introduced into the isoxazole ring.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can yield ethyl 5-amino-3-(2-oxoethoxy)-4-isoxazolecarboxylate, while reduction of the amino group can produce ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxamide.

Scientific Research Applications

Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyethoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate: Similar in structure but with a pyrazole ring instead of an isoxazole ring.

    Ethyl 5-amino-3-(2-hydroxyethoxy)-1,2,4-triazole-4-carboxylate: Contains a triazole ring, offering different reactivity and biological activity.

Uniqueness

Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate is unique due to its isoxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O5/c1-2-13-8(12)5-6(9)15-10-7(5)14-4-3-11/h11H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFQPGHNHVDYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377594
Record name ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446276-12-6
Record name Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446276-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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